molecular formula C12H16FN B13249665 N-cyclopentyl-4-fluoro-2-methylaniline

N-cyclopentyl-4-fluoro-2-methylaniline

Cat. No.: B13249665
M. Wt: 193.26 g/mol
InChI Key: OQFPLSPXHVXMAD-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-fluoro-2-methylaniline is an aromatic amine derivative characterized by a cyclopentyl group attached to the nitrogen atom and a fluorinated methyl-substituted benzene ring. Its molecular formula is C₁₂H₁₆FN, with a molecular weight of 193.26 g/mol. The compound features:

  • Electron-withdrawing fluoro group at the para position, enhancing electrophilic substitution resistance.
  • Methyl group at the ortho position, contributing steric hindrance and electron-donating effects.
  • Cyclopentyl substituent on the nitrogen, which increases lipophilicity compared to smaller alkyl groups.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

N-cyclopentyl-4-fluoro-2-methylaniline

InChI

InChI=1S/C12H16FN/c1-9-8-10(13)6-7-12(9)14-11-4-2-3-5-11/h6-8,11,14H,2-5H2,1H3

InChI Key

OQFPLSPXHVXMAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-fluoro-2-methylaniline typically involves the following steps:

    Nitration and Reduction: The starting material, 4-fluoro-2-nitrotoluene, undergoes nitration followed by reduction to form 4-fluoro-2-methylaniline.

    Cyclopentylation: The 4-fluoro-2-methylaniline is then subjected to cyclopentylation using cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-fluoro-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-cyclopentyl-4-fluoro-2-methylaniline's applications span across medicinal chemistry and materials science due to its unique chemical properties. Its synthesis often involves the Suzuki-Miyaura coupling reaction, and purification is achieved through methods like high-performance liquid chromatography (HPLC).

Scientific Research Applications

  • Medicinal Chemistry this compound is investigated for its interactions with enzymes and receptors, which can modulate cellular pathways and potentially lead to therapeutic effects. Studies focus on its binding affinity to biological targets to understand its potential therapeutic roles and side effects by examining its effects on enzyme activity and receptor function.
  • Synthesis of Pharmaceuticals and Agricultural Chemicals this compound derivatives can be used as intermediates in the synthesis of pharmaceuticals or agricultural chemicals . For example, a 6-t-butyl-8-fluoroquinoline derivative useful for rice blast control can be prepared using a 4-alkyl-2-haloaniline derivative as an intermediate .

Related Compounds and Research

  • 4-Alkyl-2-Haloaniline Derivatives These are used as intermediates for synthesizing pharmaceuticals or agricultural chemicals . Preparing these derivatives often involves an alkylation reaction with high regioselectivity . Alkylating a 2-haloaniline derivative can be done under milder reaction conditions by protecting the amino group with a carbamate-type protective group before carrying out a Friedel-Crafts alkylation reaction .
  • Polyphenol-containing nanoparticles Polyphenols are phenolic hydroxyl group-containing organic molecules found in natural plants with beneficial effects on human health . Polyphenol-containing nanoparticles have garnered research attention due to their antioxidation and anticancer activity, showing promise in preparing, stabilizing, and modifying multifunctional nanoassemblies for bioimaging and therapeutic delivery . Metal-polyphenol networks, formed by the coordination interactions between polyphenols and metal ions, are used to prepare polyphenol-containing nanoparticles for surface modification, bioimaging, drug delivery, and disease treatments .

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-fluoro-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural differences and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Aromatic Ring N-Substituent Key Properties/Effects
N-Cyclopentyl-4-fluoro-2-methylaniline C₁₂H₁₆FN 193.26 4-F, 2-CH₃ Cyclopentyl High lipophilicity; moderate steric hindrance; electron-withdrawing/donating balance.
N-Ethyl-4-fluoro-2-nitroaniline C₈H₉FN₂O₂ 200.17 4-F, 2-NO₂ Ethyl Strong electron-withdrawing nitro group enhances reactivity in electrophilic substitution.
N-[(2-Chloro-6-fluorophenyl)methyl]-2-methylaniline C₁₄H₁₃ClFN 249.71 2-CH₃, adjacent Cl/F Benzyl (Cl/F) Increased halogen-mediated polarity; potential for halogen bonding.
N-[(2,4-Dimethoxyphenyl)methyl]-3-fluoro-4-methylaniline C₁₆H₁₈FNO₂ 275.32 3-F, 4-CH₃, 2,4-OCH₃ Benzyl (OCH₃) Methoxy groups improve solubility; electron-donating effects dominate.
Key Observations:
  • Electron Effects : The nitro group in N-ethyl-4-fluoro-2-nitroaniline significantly increases reactivity compared to the methyl group in the target compound.
  • Lipophilicity : The cyclopentyl group in the target compound likely confers higher logP values than ethyl or benzyl substituents .

Stability and Reactivity

  • Hydrolytic Stability : Fluorine’s inductive effect stabilizes the aromatic ring against hydrolysis in all fluoroanilines.
  • Oxidative Resistance : Cyclopentyl groups may offer better oxidative stability than unsaturated substituents (e.g., benzyl in ).
  • Thermal Stability : Methyl and cyclopentyl groups likely enhance thermal stability compared to nitro-containing analogs .

Biological Activity

N-cyclopentyl-4-fluoro-2-methylaniline is an aromatic amine characterized by its unique structural features, which include a cyclopentyl group and a fluorine atom on the aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses with similar compounds.

  • Molecular Formula: C11H14FN
  • Molecular Weight: 193.26 g/mol
  • Structure: The presence of the cyclopentyl group and fluorine atom contributes to its distinct chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may have efficacy against certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
  • Anti-inflammatory Effects: The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases or pain.

The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to modulation of various biological pathways, although detailed mechanisms are still under investigation. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
N-cyclohexyl-4-fluoro-2-methylanilineCyclohexyl group instead of cyclopentylMay exhibit different lipophilicity and reactivity
N-(2,2-dimethylpropyl)-4-fluoro-3-methylanilineDifferent alkyl group and position of fluorineVariations in biological activity due to structural changes
N-cyclopropyl-4-fluoro-2-methylanilineCyclopropyl groupSmaller ring may affect steric hindrance and reactivity

This comparison highlights how variations in structure can significantly influence the biological properties of these compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Biological Evaluation : A study synthesized various analogs of this compound and evaluated their biological activities. The findings indicated that modifications to the substituents on the aromatic ring could enhance or diminish antimicrobial activity .
  • In Vivo Studies : In vivo experiments demonstrated that certain derivatives of this compound exhibited significant anti-inflammatory effects in animal models. These studies are crucial for assessing the therapeutic potential of this compound in clinical settings .
  • Pharmacological Profiles : A comprehensive analysis was conducted to determine the pharmacological profiles of several related compounds, revealing that those with similar structural motifs often shared comparable biological activities, thus supporting the hypothesis that structural features play a critical role in modulating biological effects .

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